molecular formula C18H15NO2 B2875773 methyl5H,6H,11H-benzo[a]carbazole-8-carboxylate CAS No. 2305049-12-9

methyl5H,6H,11H-benzo[a]carbazole-8-carboxylate

Cat. No.: B2875773
CAS No.: 2305049-12-9
M. Wt: 277.323
InChI Key: BLAMDFLFXKECIX-UHFFFAOYSA-N
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Description

Methyl 5H,6H,11H-benzo[a]carbazole-8-carboxylate is a polycyclic aromatic compound featuring a carbazole core fused with a benzo ring and an ester functional group at the 8-position. Its structure comprises three fused aromatic rings (two benzene rings and one pyrrole ring) with a methyl carboxylate substituent. While specific data on this compound are absent in the provided evidence, its structural analogues and synthetic strategies can be inferred from related carbazole derivatives.

Properties

IUPAC Name

methyl 6,11-dihydro-5H-benzo[a]carbazole-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-21-18(20)12-7-9-16-15(10-12)14-8-6-11-4-2-3-5-13(11)17(14)19-16/h2-5,7,9-10,19H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAMDFLFXKECIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC3=C2CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5H,6H,11H-benzo[a]carbazole-8-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the carbazole core, followed by the introduction of the carboxylate group at the 8th position and the methyl group at the 5H,6H,11H positions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.

Industrial Production Methods

Industrial production of methyl 5H,6H,11H-benzo[a]carbazole-8-carboxylate may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5H,6H,11H-benzo[a]carbazole-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced carbazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the carbazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

Methyl 5H,6H,11H-benzo[a]carbazole-8-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of methyl 5H,6H,11H-benzo[a]carbazole-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural and physicochemical properties of methyl 5H,6H,11H-benzo[a]carbazole-8-carboxylate and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Method Reference
Methyl 5H,6H,11H-benzo[a]carbazole-8-carboxylate 8-COOCH3 C19H17NO2 ~291.35 (calculated) Ester Likely Suzuki coupling*
8-Butyl-5H,6H,11H-benzo[a]carbazole 8-butyl C20H21N 275.39 Alkyl chain Not specified
1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole 1,4-dimethyl; 3-nitro; 6-aryl C21H16FN3O3 377.37 Nitro, methoxy, aryl Suzuki coupling
6-(4’-Methoxy-phenyl)-1,4-dimethyl-9-tert-butoxycarbonyl-9H-carbazole 6-aryl; 1,4-dimethyl; 9-Boc C28H28NO3 401.53 Aryl, tert-butoxycarbonyl Suzuki coupling

*Note: The synthesis of methyl 5H,6H,11H-benzo[a]carbazole-8-carboxylate may involve Suzuki-Miyaura cross-coupling, analogous to methods used for aryl-substituted carbazoles in .

Functional Group Impact on Properties

  • Ester vs. Alkyl Substituents: The methyl carboxylate group in the target compound introduces polarity and hydrogen-bonding capacity compared to the nonpolar butyl chain in 8-butyl-5H,6H,11H-benzo[a]carbazole . This difference likely enhances aqueous solubility and alters reactivity (e.g., susceptibility to hydrolysis).
  • Nitro and Aryl Groups : Compounds like 1,4-dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole exhibit electron-withdrawing nitro groups and extended π-conjugation, which may influence photophysical properties and biological activity .

Research Findings and Limitations

Gaps in Data

  • No direct spectral or crystallographic data for methyl 5H,6H,11H-benzo[a]carbazole-8-carboxylate are provided in the evidence.
  • Comparative toxicity, stability, and reactivity studies are absent.

Biological Activity

Methyl 5H,6H,11H-benzo[a]carbazole-8-carboxylate (commonly referred to as methyl benzo[a]carbazole) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H15NO2
  • Molecular Weight : 277.323 g/mol
  • SMILES Notation : COC(=O)c1ccc2[nH]c-3c(CCc4ccccc-34)c2c1
  • CAS Number : 2305049

Methyl benzo[a]carbazole exhibits various biological activities through multiple mechanisms:

  • Antiviral Activity : Recent studies have indicated that derivatives of benzocarbazole, including methyl benzo[a]carbazole, show promising antiviral properties against SARS-CoV-2. Specifically, compounds derived from this class have demonstrated inhibition of the SARS-CoV-2 main protease (Mpro) and papain-like protease (PLpro), which are crucial for viral replication. For instance, certain derivatives exhibited IC50 values as low as 0.11 µM, indicating potent enzyme inhibition .
  • Antitumor Activity : Research has shown that carbazole derivatives possess significant antitumor properties. Methyl benzo[a]carbazole has been evaluated alongside other carbazole derivatives for their efficacy against various cancer cell lines. Notably, certain compounds in this class have demonstrated remarkable in vitro and in vivo anticancer activity comparable to established chemotherapeutic agents .
  • Neuroprotective Effects : Carbazole derivatives are also being explored for their neuroprotective properties. Some studies suggest that they may modulate neuroinflammatory pathways and provide protection against neurodegenerative diseases .

Biological Activity Overview

The following table summarizes the biological activities associated with methyl 5H,6H,11H-benzo[a]carbazole-8-carboxylate and its derivatives:

Biological Activity Mechanism/Target Reference
AntiviralInhibition of Mpro and PLpro
AntitumorInduction of apoptosis in cancer cells
NeuroprotectiveModulation of neuroinflammation
AntimicrobialInhibition of bacterial growth

Case Study 1: Antiviral Efficacy Against SARS-CoV-2

A study focused on synthesizing a series of benzocarbazoledinones revealed that certain compounds exhibited strong antiviral activity against SARS-CoV-2. Methyl benzo[a]carbazole derivatives were tested in Calu-3 cells (a model for human lung epithelial cells), showing EC50 values below 4 µM without cytotoxic effects. The most effective compounds were further analyzed for their mechanisms using enzymatic assays .

Case Study 2: Antitumor Potential

In another investigation, a series of novel carbazole derivatives were synthesized and tested for their cytotoxic effects on human cancer cell lines such as A549 and HCT-116. The results indicated that several derivatives showed significant antitumor activity, with some compounds exhibiting IC50 values comparable to standard chemotherapeutics like amonafide .

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